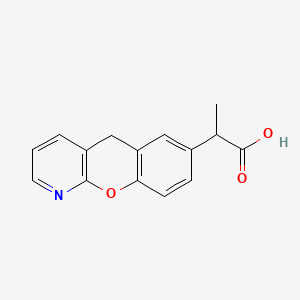
普拉诺芬
概述
描述
Pranoprofen is a topical anti-inflammatory agent used for the treatment of non-infectious inflammatory conditions such as blepharitis and conjunctivitis . It may also be used post-operatively to manage inflammation .
Synthesis Analysis
A preparation method of Pranoprofen has been described in a patent . The method involves mixing methanol and metal sodium, adding a compound shown as a formula A, and stirring for reaction to obtain a compound shown as a formula B. The compound B is then mixed with dichloromethane, cooled, and then triethylamine and trimethyl benzyl ammonium chloride are added. A sulfonyl chloride solution is then added dropwise for reaction. The solvent is removed, glacial acetic acid and concentrated hydrochloric acid are added for continuous reaction, and the reaction solution is added into glacial water. The pH value of the solution is adjusted, washed, a water layer is collected, and the pH value of the water layer is adjusted to obtain a Pranoprofen crude product .
Molecular Structure Analysis
The molecular formula of Pranoprofen is C15H13NO3 . The molecular weight is 255.27 .
Chemical Reactions Analysis
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology . It has been found that Pranoprofen can undergo both enantioselective degradation and chiral inversion .
Physical And Chemical Properties Analysis
科学研究应用
-
Dermal Administration for Skin Inflammation Treatment
- Summary of Application : Pranoprofen-loaded nanostructured lipid carriers (PRA-NLC) have been dispersed into blank gels composed of 1% of Carbomer 940 (PRA-NLC-Car) and 3% of Sepigel® 305 (PRA-NLC-Sep) as a novel strategy to refine the biopharmaceutical profile of PRA .
- Methods of Application : The PRA-NLC was prepared using a high-pressure homogenization method . The optimized PRA-NLCs exhibited physicochemical characteristics and morphological properties that were suitable for dermal application .
- Results or Outcomes : This approach is intended to improve the treatment of skin inflammation that may be caused by possible skin conditions .
-
Treatment of Post-Tattoo Inflammatory Reactions
- Summary of Application : Pranoprofen-loaded lipid nanoparticles have been developed for dermal application to treat post-tattoo inflammatory reactions .
- Methods of Application : The lipid nanoparticles were loaded with Pranoprofen and applied to the skin .
- Results or Outcomes : The results of this application are not explicitly mentioned in the source .
-
Improvement of Biopharmaceutical Profile
- Summary of Application : Pranoprofen-loaded nanostructured lipid carriers (PF-NLCs) have been developed to improve the biopharmaceutical profile of the drug .
- Methods of Application : The PF-NLCs were prepared using a high-pressure homogenization method .
- Results or Outcomes : The optimized PF-NLCs exhibited physicochemical characteristics and morphological properties that were suitable for dermal application .
-
Topical Therapy for Local Inflammation
- Summary of Application : Pranoprofen-loaded nanostructured lipid carriers (PRA-NLC) have been dispersed into blank gels composed of 1% of Carbomer 940 (PRA-NLC-Car) and 3% of Sepigel® 305 (PRA-NLC-Sep) as a novel strategy to refine the biopharmaceutical profile of PRA, for dermal administration in the treatment of skin inflammation that may be caused by possible skin abrasion .
- Methods of Application : The PRA-NLC was prepared using a high-pressure homogenization method . The optimized PRA-NLCs exhibited physicochemical characteristics and morphological properties that were suitable for dermal application .
- Results or Outcomes : This approach is intended to improve the joining of PRA with the skin, improving its retention and anti-inflammatory effect .
-
Treatment of Inflammation Associated with Tattooing
- Summary of Application : A nanostructured lipid carrier loading pranoprofen (PRA-NLC) has been developed as a tattoo aftercare formulation to reduce the inflammation associated with tattooing .
- Methods of Application : The in vitro drug release and the ex vivo permeation-through-human-skin tests using Franz cells were appraised .
- Results or Outcomes : An in vivo anti-inflammatory study was conducted on mice skin to evaluate the efficacy of the formulation applied topically after tattooing the animals .
- Treatment of Skin Abrasion
- Summary of Application : Pranoprofen-loaded nanostructured lipid carriers (PRA-NLC) have been dispersed into blank gels composed of 1% of Carbomer 940 (PRA-NLC-Car) and 3% of Sepigel® 305 (PRA-NLC-Sep) as a novel strategy to refine the biopharmaceutical profile of PRA, for dermal administration in the treatment of skin inflammation that may be caused by possible skin abrasion .
- Methods of Application : The PRA-NLC was prepared using a high-pressure homogenization method . The optimized PRA-NLCs exhibited physicochemical characteristics and morphological properties that were suitable for dermal application .
- Results or Outcomes : This approach is intended to improve the joining of PRA with the skin, improving its retention and anti-inflammatory effect .
安全和危害
未来方向
Pranoprofen has been studied for its potential use in nanostructured lipid carriers to improve its release and therapeutic efficacy in skin inflammatory disorders . Another study has looked at the use of Pranoprofen loaded nanostructured lipid carriers for the topical management of inflammatory processes on mucosal tissues .
属性
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZAMVBTVNYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023497 | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pranoprofen | |
CAS RN |
52549-17-4 | |
| Record name | (±)-Pranoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pranoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pranoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pranoprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pranoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRANOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pranoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

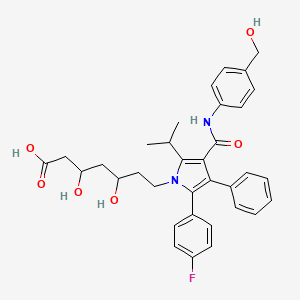
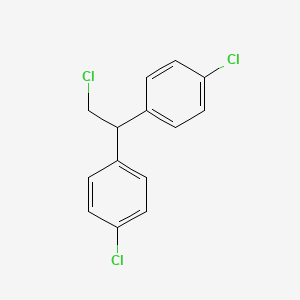
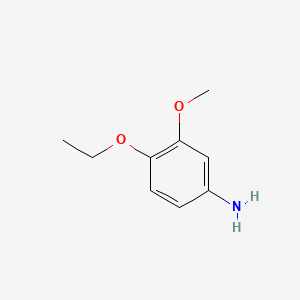
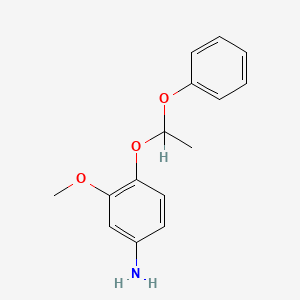
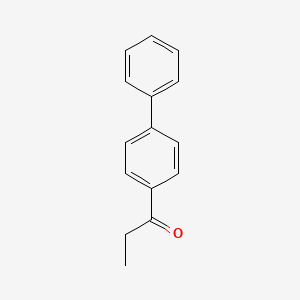
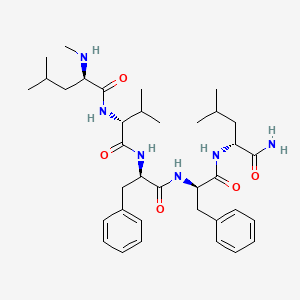
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)
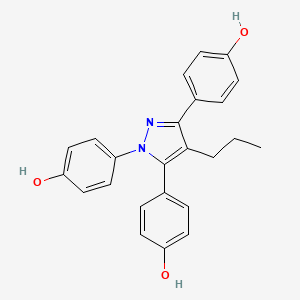
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
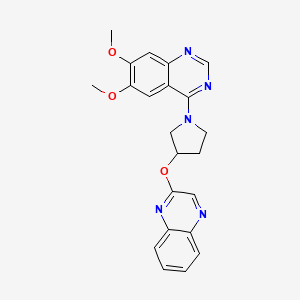
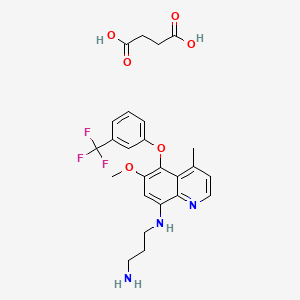
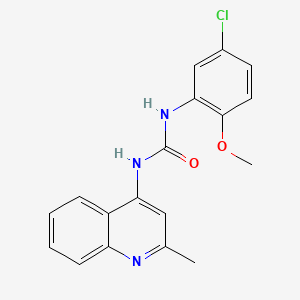
![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)